4-Ethylpiperidine-4-carboxylic acid 4-Ethylpiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1227465-48-6
VCID: VC0171284
InChI: InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11)
SMILES: CCC1(CCNCC1)C(=O)O
Molecular Formula: C8H15NO2
Molecular Weight: 157.213

4-Ethylpiperidine-4-carboxylic acid

CAS No.: 1227465-48-6

Cat. No.: VC0171284

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

4-Ethylpiperidine-4-carboxylic acid - 1227465-48-6

Specification

CAS No. 1227465-48-6
Molecular Formula C8H15NO2
Molecular Weight 157.213
IUPAC Name 4-ethylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11)
Standard InChI Key KXKKAGIATNDDON-UHFFFAOYSA-N
SMILES CCC1(CCNCC1)C(=O)O

Introduction

Chemical Structure and Properties

4-Ethylpiperidine-4-carboxylic acid consists of a piperidine ring with an ethyl group and a carboxylic acid group both attached at the 4-position. The piperidine ring is a six-membered heterocyclic structure containing five carbon atoms and one nitrogen atom, which provides a basic center in the molecule . The compound has a molecular formula of C8H15NO2 with a corresponding molecular weight of approximately 157.21 g/mol (for the free acid form). When in its hydrochloride salt form, the molecular formula becomes C8H15NO2·HCl with a molecular weight of 193.67 g/mol . The basic nitrogen atom in the piperidine ring readily forms salts with acids, which is why the hydrochloride form is commonly used to enhance stability and solubility.

The compound features a quaternary carbon center at the 4-position of the piperidine ring, which creates a rigid structure and provides steric constraints that can influence its reactivity and binding properties. This quaternary center is substituted with both an ethyl group and a carboxylic acid functional group, creating a unique spatial arrangement that can be exploited in the design of bioactive molecules . The carboxylic acid group allows for various chemical transformations, including esterification, amide formation, and reduction, making this compound versatile in chemical synthesis.

In terms of physical properties, the compound is expected to have moderate lipophilicity due to the presence of the ethyl group, while the carboxylic acid moiety contributes to its acidic character and potential for hydrogen bonding. Although specific physical data for the free acid form is limited in the provided search results, related compounds provide insight into its likely properties. For instance, the ethyl ester derivative has a calculated LogP value of 1.65810, indicating moderate lipophilicity .

The structural features of 4-ethylpiperidine-4-carboxylic acid can be represented using various chemical notations. The SMILES notation for the hydrochloride salt is "Cl.O=C(O)C1(CC)CCNCC1" and its InChI notation is "InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h9H,2-6H2,1H3,(H,10,11);1H" . These notations provide a standardized representation of the compound's structure that can be used in chemical databases and computational chemistry.

Structural Identifiers and Properties

The following table summarizes the key structural identifiers and physical properties of 4-ethylpiperidine-4-carboxylic acid and its hydrochloride salt:

PropertyFree Acid FormHydrochloride Salt
CAS NumberNot specified in results1269053-68-0
Molecular FormulaC8H15NO2C8H15NO2·HCl
Molecular Weight~157.21 g/mol193.67 g/mol
IUPAC Name4-Ethylpiperidine-4-carboxylic acid4-Ethylpiperidine-4-carboxylic acid hydrochloride
Canonical SMILESO=C(O)C1(CC)CCNCC1Cl.O=C(O)C1(CC)CCNCC1

The structure contains several functional groups that contribute to its chemical reactivity. The secondary amine in the piperidine ring can undergo N-functionalization reactions, while the carboxylic acid group can participate in esterification, amidation, and reduction reactions. The ethyl substituent at the 4-position influences the steric environment around the quaternary carbon center, potentially affecting the reactivity and binding properties of the molecule.

Synthesis Methods

Several synthetic approaches can be employed to prepare 4-ethylpiperidine-4-carboxylic acid, with the most common methods involving the modification of piperidine derivatives. One potential synthetic route starts with ethyl piperidine-4-carboxylate, which can be alkylated at the 4-position to introduce the ethyl group, followed by hydrolysis of the ester to obtain the carboxylic acid . The ethyl piperidine-4-carboxylate itself can be synthesized from isonipecotic acid (piperidine-4-carboxylic acid) through esterification with ethanol in the presence of thionyl chloride, as described in the literature .

A detailed synthesis of ethyl piperidine-4-carboxylate involves dissolving isonipecotic acid in absolute ethanol, cooling the solution to 0°C, and adding thionyl chloride dropwise. The resulting mixture is then stirred and refluxed for 48 hours, after which the solvent is removed under vacuum to yield a yellow oil. This crude product is dissolved in ethyl acetate and washed with 10% sodium hydroxide solution. The organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated to afford the desired ester as a clear oil with a reported yield of 94% .

For the ethylation at the 4-position, various alkylating agents can be employed, such as ethyl halides or ethyl tosylates, in the presence of a strong base like lithium diisopropylamide (LDA) or potassium tert-butoxide. This step creates the quaternary carbon center at the 4-position of the piperidine ring. Subsequent hydrolysis of the ethyl ester can be achieved using aqueous sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification to obtain the free carboxylic acid.

Alternative Synthetic Routes

An alternative approach to synthesizing 4-ethylpiperidine-4-carboxylic acid may involve the use of protecting groups to control the reactivity of the piperidine nitrogen. For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group before introducing the ethyl substituent at the 4-position. This strategy can help prevent unwanted side reactions and improve the selectivity of the alkylation step.

Derivatives and Related Compounds

4-Ethylpiperidine-4-carboxylic acid serves as a precursor for various derivatives with diverse applications. One important class of derivatives includes esters, such as ethyl 4-ethylpiperidine-4-carboxylate (CAS No. 874440-86-5) . This ester has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol. The esterification of the carboxylic acid group improves lipophilicity and can facilitate membrane permeability, which is often desirable in drug development. Furthermore, the ester group can serve as a prodrug strategy, where enzymatic hydrolysis in vivo releases the active carboxylic acid form.

Another significant derivative is 1-acetyl-4-ethylpiperidine-4-carboxylic acid (C10H17NO3, MW: 199.25 g/mol), which features an acetyl group on the piperidine nitrogen. The N-acetylation modifies the basicity of the nitrogen atom and can influence the compound's solubility, stability, and pharmacokinetic properties. This derivative is noted for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. The acetyl group can also serve as a protecting group during certain synthetic transformations, allowing for selective functionalization of other reactive sites in the molecule.

For more complex synthetic strategies, the N-protected derivative 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS No. 188792-67-8, C13H23NO4, MW: ~265.33 g/mol) is valuable. The Boc protecting group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. This protection strategy is particularly useful in peptide synthesis and other applications where selective reactivity is required. The Boc group can be easily removed under acidic conditions to regenerate the free amine when needed.

Comparison of 4-Ethylpiperidine-4-carboxylic Acid Derivatives

The following table compares the key properties of 4-ethylpiperidine-4-carboxylic acid and its major derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)ModificationsPotential Applications
4-Ethylpiperidine-4-carboxylic acidC8H15NO2~157.21Base compoundPharmaceutical intermediate, building block for more complex structures
4-Ethylpiperidine-4-carboxylic acid hydrochlorideC8H15NO2·HCl193.67HCl saltImproved stability and solubility in polar solvents
Ethyl 4-ethylpiperidine-4-carboxylateC10H19NO2185.26Ethyl esterEnhanced lipophilicity, potential prodrug
1-Acetyl-4-ethylpiperidine-4-carboxylic acidC10H17NO3199.25N-acetyl derivativeModified basicity, potential pharmaceutical intermediate
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acidC13H23NO4~265.33N-Boc protectedSynthetic intermediate, selective reactivity

Related compounds also include piperidine-4-carboxylic acid (isonipecotic acid) and its derivatives, which lack the ethyl substituent at the 4-position. For instance, ethyl piperidine-4-carboxylate (CAS No. 1126-09-6, C8H15NO2, MW: 157.21 g/mol) is a direct precursor that can be used to synthesize 4-ethylpiperidine-4-carboxylic acid through alkylation at the 4-position . These structurally related compounds share similar chemical properties but differ in their substitution patterns, which can significantly influence their biological activities and applications.

Chemical Reactions

4-Ethylpiperidine-4-carboxylic acid can participate in a variety of chemical reactions, primarily through its carboxylic acid group and the basic piperidine nitrogen. Understanding these reactions is crucial for exploiting the compound's full potential in organic synthesis and drug discovery. The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, reduction, and decarboxylation under appropriate conditions.

Esterification of the carboxylic acid can be achieved using alcohols in the presence of acid catalysts like thionyl chloride or sulfuric acid. For instance, the synthesis of ethyl 4-ethylpiperidine-4-carboxylate involves reacting the carboxylic acid with ethanol under acidic conditions . The resulting esters often have improved lipophilicity and can serve as protected forms of the carboxylic acid during subsequent synthetic transformations. The esterification reaction typically proceeds through the formation of an acyl chloride intermediate or direct activation of the carboxylic acid by the acid catalyst.

The piperidine nitrogen can undergo N-functionalization reactions, such as N-acylation with acetic anhydride or acetyl chloride to form 1-acetyl-4-ethylpiperidine-4-carboxylic acid. These reactions typically require mild conditions to avoid affecting the carboxylic acid group. Alternatively, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base, resulting in 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid. This protection strategy is valuable when selective reactivity is required in multi-step syntheses.

Reaction Mechanisms

The reaction mechanisms involved in the transformations of 4-ethylpiperidine-4-carboxylic acid follow well-established organic chemistry principles. For instance, the esterification reaction with alcohols typically proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking this electrophilic center to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water lead to the formation of the ester product.

In the case of N-acylation reactions, the piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This nucleophilic attack results in the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product with the elimination of a leaving group (acetate or chloride). These reactions typically proceed more readily than esterification due to the higher nucleophilicity of the nitrogen compared to alcohols.

The alkylation at the 4-position to introduce the ethyl group involves the formation of an enolate intermediate when starting from a 4-unsubstituted piperidine derivative. This enolate can be generated using strong bases like lithium diisopropylamide or potassium tert-butoxide, followed by reaction with an ethyl halide to form the quaternary carbon center. Alternatively, if starting from a 4-ethyl-substituted precursor, other functionalization methods would be employed to install the carboxylic acid group at the 4-position.

Analytical Characterization

Analytical characterization of 4-ethylpiperidine-4-carboxylic acid and its derivatives is essential for confirming their identity, purity, and structural features. Various spectroscopic and spectrometric techniques can be employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography for solid forms. These analytical methods provide complementary information about the compound's structure and physicochemical properties.

NMR spectroscopy is particularly valuable for structural elucidation. In the case of ethyl piperidine-4-carboxylate, which is related to our compound of interest, the 1H NMR spectrum (400 MHz, CDCl3) shows characteristic signals such as a quartet at δ 4.12 ppm (J = 7.1 Hz, 2H) for the OCH2CH3 group, multiplets for the piperidine ring protons at δ 3.07 ppm (dt, J = 12.6, 3.6 Hz, 2H), δ 2.61 ppm (td, J = 12.3, 2.7 Hz, 2H), and δ 2.38 ppm (tt, J = 11.3, 3.9 Hz, 1H), and a triplet at δ 1.24 ppm (J = 7.1 Hz, 3H) for the OCH2CH3 methyl group . For 4-ethylpiperidine-4-carboxylic acid, similar signal patterns would be expected, with modifications due to the ethyl substituent at the 4-position and the presence of the carboxylic acid instead of the ethyl ester.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-ethylpiperidine-4-carboxylic acid (C8H15NO2), the expected molecular ion peak would be around m/z 157, corresponding to its molecular weight. The fragmentation pattern would show characteristic losses such as the elimination of water (M-18), carbon dioxide (M-44), or the ethyl group (M-29), depending on the ionization method used and the stability of the resulting fragments.

Physical Properties and Stability

The physical properties of 4-ethylpiperidine-4-carboxylic acid are influenced by its functional groups and structural features. The compound contains both acidic (carboxylic acid) and basic (piperidine nitrogen) centers, making it amphoteric in nature. This dual functionality affects its solubility, acid-base behavior, and stability under different conditions. While specific physical data for 4-ethylpiperidine-4-carboxylic acid is limited in the provided search results, information about related compounds can provide insights into its likely properties.

Based on its structure, 4-ethylpiperidine-4-carboxylic acid is expected to be soluble in polar solvents such as water, alcohols, and dimethyl sulfoxide, particularly in its salt forms. The free acid form may have better solubility in organic solvents like dichloromethane or chloroform. The presence of the ethyl group at the 4-position increases its lipophilicity compared to unsubstituted piperidine-4-carboxylic acid, potentially improving its membrane permeability and distribution in biological systems.

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